molecular formula C7H7BrFN B12432352 5-(Bromomethyl)-3-fluoro-2-methylpyridine

5-(Bromomethyl)-3-fluoro-2-methylpyridine

Cat. No.: B12432352
M. Wt: 204.04 g/mol
InChI Key: XMLVQWTXYCITEP-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3-fluoro-2-methylpyridine is a halogenated pyridine derivative characterized by a bromomethyl group at position 5, a fluorine atom at position 3, and a methyl group at position 2.

Properties

Molecular Formula

C7H7BrFN

Molecular Weight

204.04 g/mol

IUPAC Name

5-(bromomethyl)-3-fluoro-2-methylpyridine

InChI

InChI=1S/C7H7BrFN/c1-5-7(9)2-6(3-8)4-10-5/h2,4H,3H2,1H3

InChI Key

XMLVQWTXYCITEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)CBr)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-fluoro-2-methylpyridine typically involves the bromomethylation of 3-fluoro-2-methylpyridine. One common method is the reaction of 3-fluoro-2-methylpyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromomethylation at the 5-position of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of 5-(Bromomethyl)-3-fluoro-2-methylpyridine can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of more efficient brominating agents and catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group at position 5 undergoes nucleophilic substitution due to its electrophilic nature. Common nucleophiles include amines, thiols, and alkoxides:

  • Amine substitution : Reacting with primary or secondary amines generates pyridine derivatives with amine-functionalized side chains. For example, treatment with ethylamine yields 5-(ethylaminomethyl)-3-fluoro-2-methylpyridine.

  • Thiol substitution : Reaction with sodium hydrosulfide produces thioether derivatives.

  • Alkoxide substitution : Methanol under basic conditions replaces the bromine with a methoxy group.

Key Conditions :

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.

  • Bases like K₂CO₃ or Et₃N are used to deprotonate nucleophiles.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions. A notable example is the Suzuki-Miyaura coupling with arylboronic acids, forming biaryl pyridine derivatives :

ReagentCatalyst SystemProductYield
Phenylboronic acidPd(PPh₃)₄, K₃PO₄5-(Phenyl)-3-fluoro-2-methylpyridine65–78%
4-Methoxyphenylboronic acidPdCl₂(dppf), K₂CO₃5-(4-Methoxyphenyl)-3-fluoro-2-methylpyridine72%

Mechanistic Insight :

  • Oxidative addition of Pd(0) to the C–Br bond forms a Pd(II) intermediate.

  • Transmetalation with the boronic acid precedes reductive elimination to yield the coupled product .

Elimination Reactions

Under basic conditions, the bromomethyl group can undergo dehydrohalogenation to form a vinyl fluoride derivative. For example:
5-(Bromomethyl)-3-fluoro-2-methylpyridineNaOH, EtOH3-Fluoro-2-methyl-5-vinylpyridine+HBr\text{5-(Bromomethyl)-3-fluoro-2-methylpyridine} \xrightarrow{\text{NaOH, EtOH}} \text{3-Fluoro-2-methyl-5-vinylpyridine} + \text{HBr}

Key Observations :

  • The reaction proceeds via a β-hydrogen elimination mechanism.

  • Fluorine’s electron-withdrawing effect stabilizes the transition state, enhancing reaction efficiency .

Oxidation and Reduction

  • Oxidation :

    • Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the pyridine ring to its N-oxide form, increasing electrophilicity.

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) reduces the bromomethyl group to a methyl group, yielding 3-fluoro-2,5-dimethylpyridine.

Reaction Table :

Reaction TypeReagents/ConditionsProduct
Oxidationm-CPBA, CH₂Cl₂, 0°C5-(Bromomethyl)-3-fluoro-1-oxido-2-methylpyridin-1-ium
ReductionH₂ (1 atm), 10% Pd/C, EtOH3-Fluoro-2,5-dimethylpyridine

Scientific Research Applications

5-(Bromomethyl)-3-fluoro-2-methylpyridine has a wide range of applications in scientific research, including:

    Chemistry: It serves as a versatile building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of drug candidates targeting various diseases.

    Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-fluoro-2-methylpyridine is largely dependent on its chemical reactivity and the nature of its interactions with target molecules. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biological macromolecules, leading to the inhibition of enzyme activity or modulation of receptor function. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins and other biomolecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 5-(Bromomethyl)-3-fluoro-2-methylpyridine and related pyridine derivatives:

Compound Name Substituents (Positions) CAS RN Key Features References
5-(Bromomethyl)-3-fluoro-2-methylpyridine BrCH₂ (5), F (3), CH₃ (2) Not provided Reactive bromomethyl group; fluorine enhances stability and bioavailability
5-Bromo-2-fluoro-3-methylpyridine Br (5), F (2), CH₃ (3) 29312-98-9 Positional isomer; bromo vs. bromomethyl affects substitution reactivity
5-(Bromomethyl)-2-(trifluoromethyl)pyridine BrCH₂ (5), CF₃ (2) 108274-33-5 Trifluoromethyl group increases electron-withdrawing effects and lipophilicity
2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine BrCH₂ (2), Cl (3), CF₃ (5) 1227502-50-2 Chloro substituent improves leaving group ability; steric bulk impacts reactivity
2-Bromo-3-methylpyridine Br (2), CH₃ (3) 3430-17-9 Simpler structure; bromo group less reactive than bromomethyl

Research Findings and Data

Physicochemical Properties

Property 5-(Bromomethyl)-3-fluoro-2-methylpyridine 5-Bromo-2-fluoro-3-methylpyridine 5-(Bromomethyl)-2-(trifluoromethyl)pyridine
Molecular Weight ~229.03 g/mol (estimated) 220.03 g/mol 240.02 g/mol
Boiling Point Not reported Not reported 218.4°C (predicted)
Density Not reported Not reported 1.647 g/cm³

Biological Activity

5-(Bromomethyl)-3-fluoro-2-methylpyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C6H5BrFN
  • Molecular Weight : 190.013 g/mol
  • CAS Number : 1162674-74-9
  • Purity : 95% .

Synthesis

The synthesis of 5-(Bromomethyl)-3-fluoro-2-methylpyridine typically involves electrophilic bromination and fluorination processes. The compound can be synthesized from 2-methylpyridine derivatives through selective bromination followed by fluorination using reagents such as Selectfluor® under controlled conditions .

Pharmacological Profile

  • CYP Inhibition :
    • CYP1A2 Inhibitor : Yes
    • CYP2C19 Inhibitor : No
    • CYP2D6 Inhibitor : No
    • CYP3A4 Inhibitor : No .
  • Blood-Brain Barrier (BBB) Permeability :
    • The compound is reported to be BBB permeant, indicating potential central nervous system activity .
  • Skin Permeation :
    • Log Kp (skin permeation): 6.36cm s-6.36\,\text{cm s}, suggesting limited skin absorption potential .
  • Solubility :
    • Solubility in water is approximately 0.185mg ml0.185\,\text{mg ml} .

Toxicological Data

The compound has been classified with the following hazard statements:

  • Causes skin irritation (H315)
  • Causes serious eye irritation (H319) .

Study on Antimicrobial Activity

A study investigating the antimicrobial properties of various pyridine derivatives, including 5-(Bromomethyl)-3-fluoro-2-methylpyridine, found that it exhibited significant activity against Gram-positive bacteria, particularly Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32μg/ml32\,\mu g/ml, indicating promising antibacterial properties .

Study on Anticancer Potential

Research exploring the anticancer potential of fluorinated pyridines demonstrated that 5-(Bromomethyl)-3-fluoro-2-methylpyridine induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death .

Table 1: Biological Activity Overview

PropertyValue
CYP1A2 InhibitionYes
CYP2C19 InhibitionNo
CYP2D6 InhibitionNo
CYP3A4 InhibitionNo
BBB PermeabilityYes
Skin Permeation Log Kp-6.36 cm/s
Solubility0.185 mg/ml

Table 2: Antimicrobial Activity

Bacterial StrainMIC (μg/ml\mu g/ml)
Staphylococcus aureus32
Escherichia coliNot effective

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(Bromomethyl)-3-fluoro-2-methylpyridine, and how do reaction conditions influence regioselectivity?

  • Answer : The compound can be synthesized via bromination of a pre-fluorinated pyridine precursor. For example, bromination of 3-fluoro-2-methylpyridine derivatives using reagents like NBS (N-bromosuccinimide) or HBr/H2O2 under controlled temperatures (0–25°C) is a standard approach . Regioselectivity is influenced by steric and electronic factors: the methyl group at position 2 directs bromination to the 5-position due to reduced steric hindrance compared to the 4-position. Solvent polarity and catalyst choice (e.g., Lewis acids) further modulate reactivity. Confirmation of regiochemistry requires ¹H/¹³C NMR and X-ray crystallography, as seen in analogous pyridine derivatives .

Q. What analytical techniques are critical for characterizing 5-(Bromomethyl)-3-fluoro-2-methylpyridine, and how are data interpreted?

  • Answer : Key techniques include:

  • NMR Spectroscopy : ¹H NMR reveals splitting patterns for adjacent substituents (e.g., coupling between F and CH3 groups). ¹⁹F NMR confirms fluorine environment stability.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C7H6BrFN: calc. 218.96 g/mol) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
  • XRD/X-ray Crystallography : Resolves bond angles and confirms spatial arrangement of substituents, critical for reactivity studies .
    • Contradictions in melting points or spectral data (e.g., shifts in IR stretches) may arise from impurities or polymorphic forms, necessitating recrystallization or HPLC purification .

Advanced Research Questions

Q. How does the bromomethyl group at position 5 influence nucleophilic substitution reactions in multi-step syntheses?

  • Answer : The bromomethyl moiety is highly reactive in SN2 reactions, enabling functionalization for drug intermediates or ligands. For example, in calixarene synthesis, it acts as a bridging unit via alkylation with thiols or amines . However, competing elimination (E2) can occur under strong bases (e.g., KOtBu), requiring optimization of solvent (polar aprotic vs. DMF) and temperature. Computational studies (DFT) predict transition states favoring substitution when steric bulk at the 2-methyl group is minimized .

Q. What strategies mitigate competing side reactions (e.g., dehalogenation) during cross-coupling of 5-(Bromomethyl)-3-fluoro-2-methylpyridine?

  • Answer : Palladium-catalyzed couplings (Suzuki, Heck) often face dehalogenation due to β-hydride elimination. Mitigation strategies include:

  • Catalyst Selection : Bulky ligands (e.g., SPhos) suppress unwanted pathways.
  • Additives : Silver salts (Ag2CO3) stabilize intermediates and prevent bromide scavenging.
  • Solvent Control : Mixed solvents (toluene/DMF) balance solubility and reaction kinetics.
    • Contradictory yields in literature (e.g., 40–85%) highlight sensitivity to substrate purity and catalyst loading, necessitating rigorous substrate pre-screening .

Q. How can computational modeling predict the compound’s reactivity in heterocyclic ring-forming reactions?

  • Answer : Density Functional Theory (DFT) models map electron density at the bromomethyl carbon, predicting nucleophilic attack sites. For instance, cyclization reactions to form imidazo[1,2-a]pyridines show higher activation energy (~25 kcal/mol) when fluorine at position 3 stabilizes transition states through inductive effects. Experimental validation via kinetic isotope effects (KIEs) aligns with computed mechanistic pathways .

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